molecular formula C14H13N3O2 B595762 Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate CAS No. 121434-51-3

Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B595762
CAS No.: 121434-51-3
M. Wt: 255.277
InChI Key: YGDOFHPSPHFCFT-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C14H13N3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with p-tolylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-cyano-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
  • 5-Cyano-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness

Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Biological Activity

Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H12_{12}N4_{4}O2_2 and a molecular weight of approximately 244.25 g/mol. The structure features a cyano group, an ethyl ester, and a pyrazole ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Notably, the pyrazole ring can interact with various enzymes and receptors, modulating their function and leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease.
  • Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines, including those resistant to conventional chemotherapy .
  • Anti-inflammatory Effects : this compound has shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX) .

Biological Activities

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research suggests that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Properties

Studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer activity. For instance, it has been shown to inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone or in combination with doxorubicin .

Study on Anticancer Activity

A significant study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. This compound was among those tested for synergistic effects with doxorubicin. The results indicated enhanced cytotoxicity when combined with doxorubicin compared to either agent alone .

Anti-inflammatory Evaluation

In another investigation, the anti-inflammatory properties of this compound were assessed using carrageenan-induced edema models in mice. The results suggested that it exhibited comparable anti-inflammatory effects to standard drugs like indomethacin .

Summary of Research Findings

Biological Activity Findings
AntimicrobialEffective against E. coli and Staphylococcus aureus
AnticancerInhibits growth in breast cancer cell lines; shows synergistic effects with doxorubicin
Anti-inflammatoryComparable effects to indomethacin in edema models

Properties

IUPAC Name

ethyl 5-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-19-14(18)13-8-12(9-15)17(16-13)11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDOFHPSPHFCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C#N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693310
Record name Ethyl 5-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121434-51-3
Record name Ethyl 5-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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